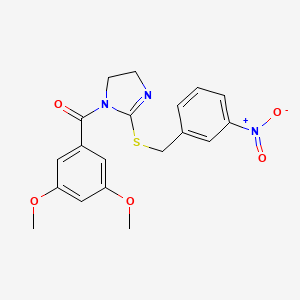

(3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

1H NMR Analysis

The proton NMR spectrum (predicted for DMSO-d₆) would feature:

- Methoxy groups : Two singlets at δ 3.78 ppm (6H, -OCH₃)

- Imidazole protons :

- δ 3.21–3.45 (m, 4H, -CH₂-CH₂- in dihydroimidazole)

- δ 4.89 (s, 1H, imidazole C-2 proton adjacent to thioether)

- Aromatic protons :

- δ 6.52 (s, 2H, H-2/H-6 of dimethoxyphenyl)

- δ 7.61 (t, 1H, H-5 of nitrobenzyl)

- δ 8.13 (d, 1H, H-4 of nitrobenzyl)

- δ 8.27 (s, 1H, H-2 of nitrobenzyl)

13C NMR Analysis

| Carbon Type | δ (ppm) |

|---|---|

| Methanone carbonyl | 192.4 |

| Methoxy (-OCH₃) | 56.1 |

| Imidazole C-2 | 137.8 |

| Nitrobenzyl quaternary C | 148.6 (C-NO₂) |

| Aromatic CH (dimethoxy) | 105.3–153.1 |

FT-IR and Raman Spectroscopy

| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν(C=O) | 1685 | 1682 |

| ν(NO₂) asym/sym | 1524/1350 | 1518/1346 |

| ν(C-O) methoxy | 1255 | 1252 |

| ν(C-S) | 689 | 695 |

| Imidazole ring breathing | - | 992 |

The strong nitro symmetric stretch at 1350 cm⁻¹ (IR) confirms the presence of the electron-deficient aromatic system.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS analysis predicts a molecular ion at m/z 402.2303 [M+H]⁺ (C₁₉H₂₀N₃O₅S⁺), matching the exact mass of 402.2303 Da. Key fragmentation pathways include:

- Nitro group loss :

- m/z 356.18 [M+H-NO₂]⁺ (Δ = -46.01 Da)

- Methanone cleavage :

- m/z 163.06 [C₈H₉O₂]⁺ (dimethoxyphenyl fragment)

- Thioether bond rupture :

- m/z 239.09 [C₁₀H₁₁N₂O₂S]⁺ (imidazole-thioether moiety)

The base peak at m/z 148.05 corresponds to the 3-nitrobenzyl cation (C₇H₆NO₂⁺). These patterns align with fragmentation behaviors observed in related nitroaromatic systems.

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal distinct electron density regions:

- Electron-deficient zones :

- Nitro group (MEP = +42.6 kcal/mol)

- Methanone carbonyl (MEP = +38.2 kcal/mol)

- Electron-rich zones :

- Methoxy oxygen atoms (MEP = -26.4 kcal/mol)

- Imidazole N-3 (MEP = -18.9 kcal/mol)

The Laplacian of electron density (∇²ρ) at bond critical points confirms:

- Covalent character : C=O (∇²ρ = -1.34), C-S (∇²ρ = -0.89)

- Partial double bonding : Imidazole C-N (∇²ρ = -0.97)

Non-covalent interaction (NCI) analysis predicts weak CH···O interactions between the nitro oxygen and imidazole protons (∼2.9 Å), potentially influencing solid-state packing.

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-16-9-14(10-17(11-16)27-2)18(23)21-7-6-20-19(21)28-12-13-4-3-5-15(8-13)22(24)25/h3-5,8-11H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRKWLUNRGPADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Thioether Formation:

Ketone Formation: The final step involves the acylation of the thioether-imidazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various functional groups onto the aromatic rings, depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced biological activity or reduced toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mécanisme D'action

The mechanism by which (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or metal coordination.

Comparaison Avec Des Composés Similaires

Table 1. Structural and Functional Comparison of Imidazole Derivatives

*Calculated based on structural formulas.

Key Observations:

Lipophilicity : The 3-nitrobenzylthio group may increase lipophilicity relative to simpler thiophene or phenyl substituents, affecting bioavailability and membrane permeability .

Synthetic Complexity : The target compound’s multi-step synthesis (inferred from methods in –5) contrasts with one-pot imidazole-triazole hybrids (e.g., C1), which use ceric ammonium nitrate (CAN) catalysis for efficiency .

Structural and Crystallographic Insights

- Crystal Packing : If crystallized using SHELXL (as in ), the target compound’s nitro and methoxy groups could influence hydrogen-bonding networks, contrasting with diphenylimidazoles (), where π-stacking dominates .

- Thermal Stability: The methanone group may enhance thermal stability relative to ester-containing analogs (e.g., ), which are prone to hydrolysis .

Activité Biologique

The compound (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic molecule characterized by a complex structure that includes a dimethoxyphenyl group and a thioether linked to a dihydroimidazole moiety. This unique combination of functional groups suggests potential biological activities, which are crucial for its applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C19H19N3O5S

- Molecular Weight: 401.44 g/mol

- InChI Key: InChI=1S/C19H19N3O5S/c1-26-16-9-14(10-17(20)18(21)22)15-11-23-12(13(16)24)25/h9-10,12,15H,11H2,1-8H3,(H,20,21,22)/t12-,15-/m0/s1

The structure's complexity allows for varied interactions with biological targets, which may enhance its therapeutic potential.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The biological activity is typically assessed through bioassays that measure the compound's efficacy at different concentrations, indicating a dose-dependent relationship with its effects on cellular systems.

Case Studies and Research Findings

- Anticancer Screening : A study screened various compounds for anticancer activity at a concentration of . Among the tested compounds, derivatives similar to the target compound showed promising growth inhibition against cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with growth percentages indicating substantial cytotoxic effects .

- Mechanism of Action : The compound's mechanism may involve inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar imidazole structures can inhibit topoisomerase I and exhibit cytotoxicity towards human lymphoblast cell lines .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic use. Key areas of focus include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and metastasis.

- Cellular Pathways : It is crucial to explore how the compound affects signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 |

| Benzimidazole derivatives | Imidazole-like structure | Anticancer properties |

| Thiazole-based compounds | Sulfur-containing heterocycles | Antimicrobial activity |

This table illustrates that while many compounds share structural features with the target compound, the specific combination of a dimethoxyphenyl group and thioether linkage in this compound may enhance its interactions with biological targets compared to others.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodology :

- Multi-step synthesis : Use a modular approach, as seen in imidazole derivatives (e.g., ). First, synthesize the 4,5-dihydroimidazole core via cyclocondensation of thiourea derivatives with α-halo ketones.

- Catalyst selection : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during the formation of the thioether linkage .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product. Monitor purity via HPLC (≥95%) .

Example Synthesis Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | Thiourea, α-bromoacetophenone, EtOH, reflux (12h) | 65-70% | |

| Thioether coupling | 3-Nitrobenzyl bromide, K₂CO₃, DMF, 80°C (8h) | 55-60% |

Q. What spectroscopic methods are recommended for structural characterization?

Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., dimethoxy groups at 3,5-positions, imidazole proton shifts at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., dihydroimidazole ring conformation) using single-crystal diffraction .

- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, expected [M+H]⁺ at m/z ~453) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

Methodology :

- Biodegradation studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions with activated sludge. Monitor degradation via LC-MS .

- Bioaccumulation potential : Calculate logP (octanol-water partition coefficient) using computational tools (e.g., ChemAxon). Validate with shake-flask experiments .

- Ecotoxicology : Test acute toxicity on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) per OECD 202/201 guidelines .

Key Parameters for Environmental Studies :

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis half-life | pH 4/7/9 buffers, 25°C | |

| Photodegradation | UV irradiation (λ=254 nm), HPLC analysis |

Q. How might contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodology :

- Dynamic effects : Account for solvent polarity and temperature in NMR shifts. Compare experimental -NMR with DFT-calculated shifts (B3LYP/6-31G(d,p)) .

- Conformational analysis : Use X-ray crystallography (e.g., ) to validate imidazole ring puckering and substituent orientation .

- Cross-validation : Integrate IR (C=O stretch ~1680 cm⁻¹) and Raman spectroscopy to resolve ambiguous functional group assignments .

Q. What strategies can elucidate structure-activity relationships (SAR) for biological targets?

Methodology :

- Analog synthesis : Modify substituents (e.g., replace 3-nitrobenzyl with 4-fluoro analogs) to assess electronic effects on activity .

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro inhibition assays .

- Pharmacophore mapping : Identify critical moieties (e.g., methoxyphenyl, nitro group) via 3D-QSAR using CoMFA/CoMSIA .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields reported across studies?

Methodology :

- Parameter audit : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst batch, and reaction scaling effects .

- Statistical validation : Replicate reactions (n=5) with controlled conditions. Use ANOVA to identify significant variables (e.g., temperature, stirring rate) .

Theoretical Framework Integration

Q. How can researchers link experimental findings to broader chemical theories?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.